molecular formula C16H15IN2O3 B3502598 3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide

3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide

Cat. No. B3502598
M. Wt: 410.21 g/mol
InChI Key: ZSKHTRFNKFRSQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide, also known as IMB-5, is a small molecule that has gained attention in the scientific community for its potential use as a therapeutic agent. IMB-5 is a hydrazide derivative that has shown promising results in various studies due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of 3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival, and its dysregulation is frequently observed in cancer cells. 3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide has been found to inhibit the activity of this pathway, leading to decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects:
3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide has been shown to have various biochemical and physiological effects. It has been found to decrease the expression of various proteins involved in cell growth and survival, such as Akt, mTOR, and Bcl-2. 3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide has also been found to increase the expression of proteins involved in apoptosis, such as Bax and caspase-3. In addition, 3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide has been found to induce cell cycle arrest in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide in lab experiments is its high specificity for the PI3K/Akt/mTOR signaling pathway. This allows for targeted inhibition of this pathway, without affecting other pathways that may be important for normal cellular function. However, one limitation of using 3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide. One potential direction is the development of 3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide analogs with improved solubility and potency. Another direction is the investigation of the potential use of 3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies are needed to elucidate the precise mechanism of action of 3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide and its potential use in the treatment of various types of cancer.

Scientific Research Applications

3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide has also been found to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential as a therapeutic agent.

properties

IUPAC Name

3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IN2O3/c1-10-7-8-11(9-13(10)17)15(20)18-19-16(21)12-5-3-4-6-14(12)22-2/h3-9H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKHTRFNKFRSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide
Reactant of Route 2
Reactant of Route 2
3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide
Reactant of Route 3
Reactant of Route 3
3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide
Reactant of Route 4
Reactant of Route 4
3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide
Reactant of Route 5
Reactant of Route 5
3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide
Reactant of Route 6
Reactant of Route 6
3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.